Bepridil
Overview
Description
Hemodynamic Effects of Bepridil
Bepridil is recognized for its unique chemical structure and properties that set it apart from other calcium antagonists. It has a long half-life and also exhibits sodium channel inhibition. In patients with normal left ventricular function, bepridil can cause modest reductions in heart rate and blood pressure, with higher doses leading to a transient negative inotropic effect. For those with impaired left ventricular function, bepridil at an oral dosage of 400 mg/day does not significantly affect heart rate or arterial pressure compared to placebo. However, in patients with coronary disease, bepridil has been shown to improve exercise hemodynamics and reduce the frequency of wall motion abnormalities, suggesting an improvement in myocardial perfusion .
Free Radical Scavenging Activity
Bepridil's ability to scavenge free radicals has been assessed, revealing that it can reduce the stable free radical DPPH in a 2:1 molar ratio, showing activity comparable to reference antioxidants. Although ineffective in a superoxide generating system, bepridil demonstrated potent hydroxyl radical scavenging activity, which may contribute to its therapeutic effects in myocardial ischemia. This scavenging activity was also confirmed in vivo, where bepridil showed a protective effect in alloxan-induced diabetes in mice .
Modulation of KATP Channels and Cardioprotection
Bepridil has been found to open mitochondrial ATP-sensitive K+ (mitoKATP) channels while blocking sarcolemmal ATP-sensitive K+ (sarcKATP) channels. This dual action suggests that bepridil can confer cardioprotection, mitigating ischemic injury while preventing arrhythmias. The drug's ability to improve the recovery of developed tension after ischemia and reperfusion in guinea pig ventricular muscles further supports its cardioprotective effects .
Efficacy in Marburg Virus Disease
In a murine model of Marburg virus disease, bepridil demonstrated efficacy, with dosing leading to high survival rates. This finding supports the potential of bepridil as a broad-spectrum anti-filovirus therapeutic agent, warranting further investigation for its use against filovirus infections .
Bradycardia Induction
Bepridil induces bradycardia by acting directly on the sinus node, affecting action potential amplitude and depolarization velocities. This effect is dose-dependent and can lead to a marked reduction in heart rate, as observed in in vitro studies with rabbit sino-atrial tissue and in vivo studies with dogs .
Interaction with Cardiac Troponin C
The interaction of bepridil with cardiac troponin C in the presence of calcium has been studied using various techniques. Bepridil binds to cardiac troponin C, reducing the rate of calcium release from the low affinity site and leading to a small increase in the alpha-helical content of the complex. This interaction is localized in the N-terminal domain of the protein, which contains the low affinity calcium site .
Up-regulation of Cardiac Na+ Channels
Bepridil has been shown to up-regulate cardiac Na+ channels as a long-term effect by inhibiting calmodulin activity, which in turn blunts proteasome signals. This effect has been observed in isolated neonatal rat cardiomyocytes and in a heterologous expression system of the human Nav1.5 channel .
Blockade of K(+) Channels and Action Potential Duration
Bepridil inhibits ATP-sensitive K(+) (K(ATP)) channels and Na(+)-activated K(+) (K(Na)) channels, which can blunt the shortening of action potential duration caused by metabolic inhibition. This effect may contribute to the antiarrhythmic action of bepridil during ischemia .
Therapeutic Use in Stable Angina Pectoris
Pharmacological Properties
Bepridil's pharmacological profile includes multiple therapeutic actions such as calcium influx blockade, calmodulin antagonism, and sodium-calcium exchange inhibition. These actions contribute to its antianginal, vasodilatory, and potential antiarrhythmic effects. Bepridil's inhibition of outward potassium currents and sodium-calcium exchange can increase action potential duration and ventricular refractoriness, which are important for its class III antiarrhythmic mechanism. However, caution is advised due to the risk of excessive QT interval prolongation, particularly in the presence of hypokalemia .
Scientific Research Applications
Bradycardia Induction
Bepridil has been studied for its effects on heart rate, specifically its ability to induce persistent bradycardia. Research conducted on isolated sino-atrial tissue from rabbit hearts and in vivo on dogs demonstrated that Bepridil reduces heart rate by acting directly on the sinus node. This effect is attributed to alterations in the action potential duration and the ionic currents in the heart (Beaughard et al., 1982).
Antiviral Properties Against SARS-CoV-2
Recent studies have highlighted Bepridil's potential in fighting COVID-19. Computational docking analysis identified Bepridil as a potent inhibitor of SARS-CoV-2, exhibiting significant antiviral activity in mammalian cell lines. This discovery suggests Bepridil's potential utility in clinical treatments for COVID-19 (Vatansever et al., 2021).
Cardiac Sodium Channels Regulation
Bepridil has been observed to impact cardiac ion channels, particularly the voltage-gated Na+ channel. Studies on isolated neonatal rat cardiomyocytes and human Nav1.5 channel expression systems revealed Bepridil's long-term effect on Na+ channels, suggesting its role in anti-electrical remodeling (Kang et al., 2009).
Calcium Channel Blockade and Anti-Ischemic Effects
The calcium antagonist properties of Bepridil, alongside its direct negative chronotropic, dromotropic, inotropic, and vasodilatory actions, contribute to its significant anti-ischemic and antianginal effects. This pharmacological profile underlines its therapeutic use in conditions like stable angina pectoris (Hollingshead et al., 1992).
Inhibition of Inward-Rectifier Potassium Channel
Investigations into Bepridil's antiarrhythmic effects revealed its role in inhibiting the inward-rectifier potassium current in neonatal rat cardiomyocytes. This inhibition was found to be more potent during long-term application, implicating the calmodulin kinase II pathway in this process (Ma et al., 2016).
Sodium Current Inhibition in Cardiac Cells
Bepridil's interaction with sodium channels in cardiac cells has been explored, showing its ability to produce a tonic block and shift the inactivation curve, thus impacting the cardiac action potential. This suggests a potential therapeutic application in managing cardiac arrhythmias (Nawada et al., 1995).
Pharmacology in Antiarrhythmic Therapy
Bepridil's multiple therapeutic actions, including calcium influx blockade, calmodulin antagonism, and sodium-calcium exchange inhibition, have been extensively studied. These actions confer it a significant role in antiarrhythmic therapy, particularly in conditions like ventricular arrhythmias (Gill et al., 1992).
Atrial Fibrillation Conversion
Research has shown Bepridil's effectiveness in converting persistent atrial fibrillation to sinus rhythm, indicating its potential in the treatment of cardiac arrhythmias (Fujiki et al., 2003).
Efficacy Against Filoviruses
A study on the efficacy of Bepridil in a mouse model of Marburg virus disease revealed its broad-spectrum anti-filovirus activity, encouraging further investigation into its use as a therapeutic agent for such infections (DeWald et al., 2018).
Modulation of KATP Channels and Cardioprotection
Bepridil's unique ability to open mitochondrial KATP channels and block sarcolemmal KATP channels has been linked to its direct cardioprotective effects, highlighting its potential in mitigating ischemic injury while managing arrhythmias (Sato et al., 2006).
Free Radical Scavenging Activity
Bepridil's capacity as a scavenger of free radicals, particularly .OH radicals, has been demonstrated. This property is believed to contribute to its therapeutic activity in myocardial ischemia (Constantin et al., 1990).
Electrophysiological Impact on Myocardial Fibers
The effects of Bepridil on the electrophysiological properties of isolated canine and rabbit myocardial fibers have been investigated, revealing its influence on action potential amplitude and duration, as well as on the maximum diastolic potential (Kato & Singh, 1986).
Pharmacokinetic Properties in Atrial Fibrillation
A population pharmacokinetics study highlighted age as a contributing factor to the apparent clearance of Bepridil in patients with atrial fibrillation, providing insights into its dose-concentration relationship and the risk factors for excessive QT prolongation (Shiga et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-benzyl-N-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEATEWHFDRYRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68099-86-5 (mono-hydrochloride), 74764-40-2 (mono-hydrochloride, mono-hydrate) | |
Record name | Bepridil [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064706543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022663 | |
Record name | Bepridil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bepridil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015374 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble, 6.55e-03 g/L | |
Record name | Bepridil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01244 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bepridil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015374 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bepridil has inhibitory effects on both the slow calcium (L-type) and fast sodium inward currents in myocardial and vascular smooth muscle, interferes with calcium binding to calmodulin, and blocks both voltage and receptor operated calcium channels. Bepridil inhibits the transmembrane influx of calcium ions into cardiac and vascular smooth muscle. This has been demonstrated in isolated myocardial and vascular smooth muscle preparations in which both the slope of the calcium dose response curve and the maximum calcium-induced inotropic response were significantly reduced by bepridil. In cardiac myocytes in vitro, bepridil was shown to be tightly bound to actin. Bepridil regularly reduces heart rate and arterial pressure at rest and at a given level of exercise by dilating peripheral arterioles and reducing total peripheral resistance (afterload) against which the heart works. | |
Record name | Bepridil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01244 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Bepridil | |
CAS RN |
64706-54-3 | |
Record name | Bepridil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64706-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bepridil [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064706543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bepridil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01244 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bepridil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEPRIDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/755BO701MA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bepridil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015374 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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Citations
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